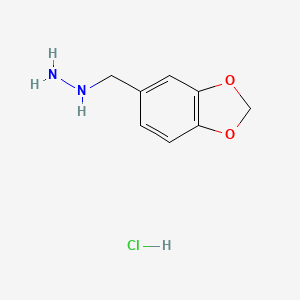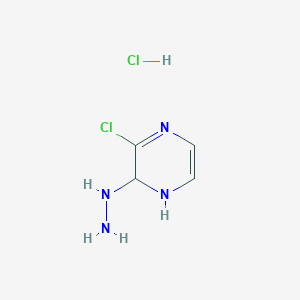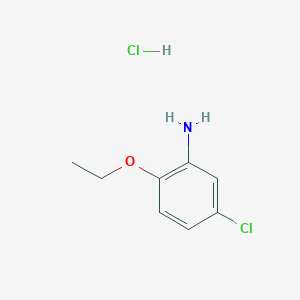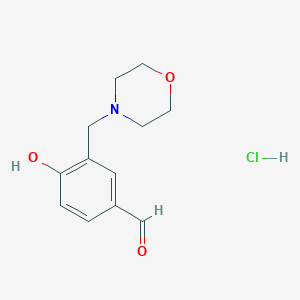
(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride
概要
説明
(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl It is known for its unique structure, which includes a benzodioxole ring attached to a hydrazine moiety
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been synthesized and evaluated for their anticancer activity . These compounds are believed to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Result of Action
Related compounds have been shown to exhibit anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride typically involves the reaction of 1,3-benzodioxole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
The reaction proceeds through the nucleophilic attack of hydrazine on the benzodioxole ring, followed by protonation with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Oxidation products: Include oxides and other oxygenated derivatives.
Reduction products: Include hydrazine derivatives.
Substitution products: Include various substituted benzodioxole compounds.
科学的研究の応用
(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound without the hydrazine moiety.
Phenylhydrazine hydrochloride: A similar hydrazine derivative with a phenyl ring instead of a benzodioxole ring.
4-Methoxyphenylhydrazine hydrochloride: Another hydrazine derivative with a methoxy-substituted phenyl ring.
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride is unique due to the presence of both the benzodioxole ring and the hydrazine moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research applications.
特性
IUPAC Name |
1,3-benzodioxol-5-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;/h1-3,10H,4-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAMYTFEDMWKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-Bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B3082866.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)

![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)


![4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate](/img/structure/B3082920.png)
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)


![2-Morpholinooxazolo[4,5-b]pyridine](/img/structure/B3082950.png)

![Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3082963.png)
